molecular formula C10H16N2OS B3974009 1-Propyl-3-(1-thiophen-2-ylethyl)urea

1-Propyl-3-(1-thiophen-2-ylethyl)urea

Cat. No.: B3974009
M. Wt: 212.31 g/mol
InChI Key: WQZXJOCLGLMHIZ-UHFFFAOYSA-N
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Description

1-Propyl-3-(1-thiophen-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-thiophen-2-ylethylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: For large-scale production, the synthesis can be adapted to a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophilic reagents.

Major Products Formed:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Propyl-3-(1-thiophen-2-ylethyl)amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Propyl-3-(1-thiophen-2-ylethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-3-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    1-Propyl-3-(p-tolyl)urea: Similar structure but with a tolyl group instead of a thiophene ring.

    1-Propyl-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.

    Thiourea derivatives: Compounds with a sulfur atom replacing the oxygen in the urea moiety.

Uniqueness: 1-Propyl-3-(1-thiophen-2-ylethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The combination of the thiophene ring and the urea moiety makes it a versatile compound with applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-propyl-3-(1-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-6-11-10(13)12-8(2)9-5-4-7-14-9/h4-5,7-8H,3,6H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZXJOCLGLMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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